Tinofedrine

Vue d'ensemble

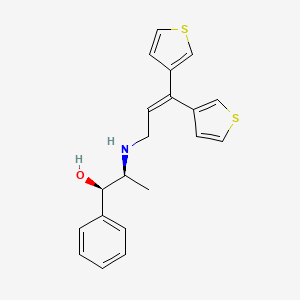

Description

Tinofedrine: is a dithienylamine derivative known for its ability to improve cerebral and peripheral blood flow . It has a molecular formula of C20H21NOS2 and a molecular weight of 355.51 g/mol . This compound has been studied for its potential cardiovascular effects, including increasing cardiac output by positive inotropic and chronotropic stimulation of the heart .

Préparation Méthodes

Voies Synthétiques et Conditions de Réaction: this compound can be synthesized through various chemical reactions involving dithienylamine derivatives. One common method involves the reaction of 3,3-di(thiophen-3-yl)prop-2-en-1-amine with benzyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Méthodes de Production Industrielle: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tinofedrine can be synthesized through various chemical reactions involving dithienylamine derivatives. One common method involves the reaction of 3,3-di(thiophen-3-yl)prop-2-en-1-amine with benzyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types de Réactions: Tinofedrine undergoes various chemical reactions, including:

Oxydation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Réduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Réactifs et Conditions Courantes:

Oxydation: Potassium permanganate in acidic medium.

Réduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Principaux Produits Formés:

Oxydation: Formation of sulfoxides and sulfones.

Réduction: Formation of secondary amines.

Substitution: Formation of various substituted dithienylamine derivatives.

Applications de la Recherche Scientifique

Chimie: Used as a reagent in organic synthesis and as a model compound for studying dithienylamine derivatives.

Biologie: Investigated for its effects on cellular signaling pathways and its potential as a neuroprotective agent.

Médecine: Explored for its cardiovascular effects, particularly in improving cerebral and peripheral blood flow.

Industrie: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme d'Action

This compound exerts its effects primarily through its action on the cardiovascular system. It increases cardiac output by stimulating the heart’s inotropic and chronotropic responses. This is achieved through the activation of specific receptors and signaling pathways that enhance heart muscle contraction and heart rate . Additionally, this compound improves blood flow by dilating blood vessels, which reduces vascular resistance and increases blood flow to the brain and peripheral tissues .

Applications De Recherche Scientifique

Clinical Investigations

Research has shown that tinofedrine can induce vasodilation in coronary circulation, thereby balancing increased workload with adequate myocardial supply. Studies indicate that at therapeutic doses, this compound does not adversely affect heart function, making it a candidate for further investigation in cardiovascular applications .

Cerebral Ischemia

This compound's ability to enhance cerebral blood flow suggests potential applications in treating conditions related to cerebral ischemia. Its vasodilatory effects could help mitigate the consequences of reduced blood supply to the brain.

Cardiovascular Disorders

Due to its sympathomimetic properties, this compound may have applications in managing certain cardiovascular disorders. Its role in improving myocardial oxygen supply during increased workload situations can be particularly useful in conditions like angina pectoris.

Neurological Disorders

Given its effects on cerebral circulation, this compound could be explored for use in neurological disorders where blood flow regulation is critical, such as stroke or traumatic brain injury.

Case Study 1: Effects on Cerebral Blood Flow

A study involving intravenous administration of this compound demonstrated significant improvements in cerebral blood flow among patients with compromised circulation. This study involved 23 participants and highlighted the compound's potential for therapeutic use in neurovascular conditions .

Case Study 2: Cardiac Function Assessment

In another investigation focusing on cardiac function, researchers assessed the impact of this compound on coronary circulation. The results indicated that this compound effectively balanced increased myocardial workload without compromising cardiac output or inducing adverse effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound's applications:

Mécanisme D'action

Tinofedrine exerts its effects primarily through its action on the cardiovascular system. It increases cardiac output by stimulating the heart’s inotropic and chronotropic responses. This is achieved through the activation of specific receptors and signaling pathways that enhance heart muscle contraction and heart rate . Additionally, this compound improves blood flow by dilating blood vessels, which reduces vascular resistance and increases blood flow to the brain and peripheral tissues .

Comparaison Avec Des Composés Similaires

Composés Similaires:

Norephedrine: A stimulant that also affects cardiovascular function but has a different mechanism of action.

Ephedrine: Another cardiovascular stimulant with similar effects but different chemical structure.

Phenylephrine: A vasoconstrictor used in decongestants, with a different mode of action compared to tinofedrine.

Unicité de la this compound: this compound is unique due to its dual action on both cerebral and peripheral blood flow. Unlike other similar compounds, it has a balanced effect on increasing cardiac output and improving blood flow without significantly increasing heart rate . This makes it a promising candidate for treating conditions that require enhanced blood flow without excessive cardiovascular stimulation.

Activité Biologique

Tinofedrine is a sympathomimetic amine that has garnered attention for its potential therapeutic applications, particularly in respiratory conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a direct and indirect sympathomimetic agent . It acts on adrenergic receptors, specifically:

- Alpha-adrenergic receptors : Activation leads to vasoconstriction and increased blood pressure.

- Beta-adrenergic receptors : Stimulation results in bronchodilation and increased heart rate.

The compound enhances the release of norepinephrine and inhibits its reuptake, leading to prolonged sympathetic stimulation. This dual mechanism is crucial for its efficacy in treating conditions like asthma and nasal congestion .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Bronchodilation : Effective in relaxing bronchial smooth muscles, thereby improving airflow in patients with obstructive airway diseases.

- Vasoconstriction : Useful in reducing nasal congestion by constricting blood vessels in the nasal mucosa.

- Increased Heart Rate : Can lead to tachycardia as a side effect due to beta-1 adrenergic receptor activation.

Case Studies and Clinical Findings

Several studies have reported on the efficacy and safety of this compound in clinical settings. Below is a summary of notable findings:

Research Findings

Research has delved into the molecular interactions of this compound. A study utilizing molecular docking techniques indicated that this compound exhibits strong binding affinity to adrenergic receptors, which correlates with its biological activity. The binding energies were comparable to other sympathomimetics, suggesting a robust mechanism of action .

Additionally, investigations into the safety profile of this compound have raised concerns regarding its cardiovascular effects. While many patients tolerate the drug well, some have experienced elevated heart rates and blood pressure, necessitating careful monitoring during treatment .

Propriétés

Numéro CAS |

66788-41-8 |

|---|---|

Formule moléculaire |

C20H21NOS2 |

Poids moléculaire |

355.5 g/mol |

Nom IUPAC |

(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1 |

Clé InChI |

JQSHEDRVRBSFCZ-YWZLYKJASA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

SMILES isomérique |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

SMILES canonique |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Key on ui other cas no. |

66788-41-8 |

Synonymes |

(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.